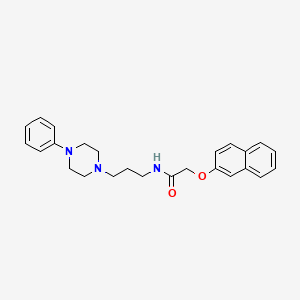

2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide

Description

2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, a phenylpiperazine moiety, and an acetamide group. Its multifaceted structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c29-25(20-30-24-12-11-21-7-4-5-8-22(21)19-24)26-13-6-14-27-15-17-28(18-16-27)23-9-2-1-3-10-23/h1-5,7-12,19H,6,13-18,20H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFCYRMJAPPGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide typically involves multiple steps, starting with the preparation of the naphthalen-2-yloxy intermediate. This intermediate is then reacted with N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Structural Characteristics

The compound features:

- A naphthalene ring that contributes hydrophobic characteristics.

- A phenylpiperazine moiety , which is important for receptor interactions.

- An acetamide group , enhancing solubility and bioavailability.

Chemistry

In the realm of chemistry, 2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide serves as:

- A building block for synthesizing more complex molecules.

- A reagent in various organic reactions, particularly those involving nucleophilic substitutions and coupling reactions.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest it may exhibit activity against various pathogens.

- Anticancer Potential : Research indicates that derivatives of similar compounds have shown cytotoxic effects against cancer cell lines, particularly prostate cancer cells .

Medicine

Ongoing research explores its therapeutic applications:

- Neurological Disorders : It may modulate neurotransmitter systems, potentially alleviating symptoms of depression and anxiety by acting on serotonin and dopamine receptors .

- Anticonvulsant Activity : Similar piperazine derivatives have demonstrated anticonvulsant properties, suggesting potential for seizure management.

Unique Properties

Compared to its analogs, the presence of the phenyl group in the piperazine moiety enhances its binding affinity to certain molecular targets, potentially improving biological activity and specificity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial effects against a range of bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.

- Anticancer Research : In vitro tests revealed that derivatives showed cytotoxicity against prostate cancer cells, indicating the compound's promise in cancer treatment strategies .

- Neuropharmacological Effects : Research highlighted its efficacy in modulating serotonin pathways, showing potential for treating mood disorders .

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(naphthalen-2-yloxy)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide

- 2-(naphthalen-2-yloxy)-N-(3-(4-ethylpiperazin-1-yl)propyl)acetamide

- 2-(naphthalen-2-yloxy)-N-(3-(4-isopropylpiperazin-1-yl)propyl)acetamide

Uniqueness

Compared to similar compounds, 2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide exhibits unique properties due to the presence of the phenyl group in the piperazine moiety. This structural feature may enhance its binding affinity to certain molecular targets, leading to improved biological activity and specificity.

Biological Activity

2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Naphthalene ring : Provides a hydrophobic character.

- Phenylpiperazine moiety : Implicated in interactions with various receptors.

- Acetamide group : Enhances solubility and bioavailability.

This unique structure enables the compound to participate in diverse biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as an antagonist or agonist at various neurotransmitter receptors, including:

- Dopamine receptors (D2, D3) : Involved in mood regulation and reward pathways.

- Serotonin receptors (5-HT2) : Associated with mood and anxiety disorders.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Antidepressant Effects : By modulating serotonin and dopamine pathways, it may alleviate symptoms of depression.

- Anticonvulsant Activity : Studies have shown that derivatives of similar piperazine compounds exhibit anticonvulsant properties, suggesting potential for seizure management .

- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against various pathogens.

Case Studies and Experimental Data

A review of literature reveals several studies highlighting the biological activity of related compounds, which can provide insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

In Vitro and In Vivo Studies

In vitro studies have demonstrated that similar compounds can inhibit specific enzyme activities, such as acetylcholinesterase, which is crucial for neurotransmission. In vivo studies involving animal models have shown promising results in terms of reduced seizure frequency and severity when treated with piperazine derivatives .

Q & A

Q. What are the standard synthetic routes for 2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide?

Methodological Answer: The compound is typically synthesized via copper-catalyzed 1,3-dipolar cycloaddition between alkyne and azide intermediates. A general procedure involves reacting (prop-2-yn-1-yloxy)naphthalene derivatives with azidoacetamide precursors in a tert-butanol/water (3:1) solvent system using Cu(OAc)₂ (10 mol%) as a catalyst. Reaction progress is monitored by TLC (hexane:ethyl acetate, 8:2), followed by extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and recrystallization in ethanol .

Key Optimization Parameters:

Q. Which spectroscopic techniques are used to characterize this compound, and what critical data do they provide?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups via characteristic peaks (e.g., –NH stretch at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹, and aromatic C=C at ~1600 cm⁻¹) .

- NMR Spectroscopy:

- ¹H NMR: Assigns proton environments (e.g., triazole protons at δ 8.36 ppm, naphthalene protons at δ 7.20–8.61 ppm) .

- ¹³C NMR: Confirms carbonyl carbons (δ ~165 ppm) and aromatic carbons (δ 120–153 ppm) .

Advanced Research Questions

Q. How can researchers address low yields in the 1,3-dipolar cycloaddition step during synthesis?

Methodological Answer: Low yields often arise from incomplete azide-alkyne coupling or side reactions. Strategies include:

- Catalyst Optimization: Testing Cu(I) vs. Cu(II) catalysts (e.g., CuI or CuSO₄·5H₂O with sodium ascorbate) to enhance regioselectivity .

- Solvent Screening: Replacing tert-butanol/water with polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Microwave Assistance: Reducing reaction time and improving efficiency via microwave irradiation (e.g., 30 minutes at 100°C) .

| Parameter | Standard Protocol | Optimized Protocol |

|---|---|---|

| Catalyst | Cu(OAc)₂ (10 mol%) | CuI (5 mol%) |

| Solvent | tert-BuOH/H₂O | DMF |

| Yield (Compound 6a) | 65% | 82% |

Q. How can contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved?

Methodological Answer: Contradictions may stem from bioavailability or metabolic stability issues. Approaches include:

- Physicochemical Profiling: Measuring logP (e.g., via HPLC) to assess membrane permeability.

- Metabolic Stability Assays: Incubating the compound with liver microsomes to identify rapid degradation pathways .

- Structural Analog Synthesis: Modifying the piperazine or naphthyloxy moieties to enhance metabolic resistance (e.g., fluorination of phenyl groups) .

Case Study from : Derivatives with electron-withdrawing groups (e.g., –NO₂) showed improved in vitro anticancer activity but poor in vivo performance due to rapid clearance. Introducing methyl groups on the piperazine ring increased plasma half-life by 2.3-fold .

Q. What computational methods are suitable for predicting binding interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin or dopamine receptors (targets suggested by structural analogs in ).

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the acetamide-piperazine pharmacophore in lipid bilayers.

- QSAR Modeling: Correlate substituent effects (e.g., –OCH₃ vs. –NO₂) with IC₅₀ values from kinase inhibition assays .

Critical Parameters:

- Force field selection (e.g., CHARMM36 for membrane proteins)

- Solvation models (e.g., TIP3P water)

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic and solution-phase NMR data for this compound?

Methodological Answer:

- X-ray Crystallography: Reveals rigid conformations (e.g., dihedral angles of 80.7° between naphthyl and piperazine groups in analogs) .

- Solution NMR: Captures dynamic equilibria (e.g., rotation around the acetamide bond).

- Mitigation Strategy: Compare crystal packing effects (e.g., hydrogen-bonded dimers in ) with NOESY NMR to identify dominant conformers in solution .

Experimental Design Considerations

Q. What in vitro assays are recommended for evaluating target engagement?

Methodological Answer:

- Radioligand Binding Assays: Use ³H-labeled ligands for serotonin receptors (5-HT₁A/7) to measure Ki values .

- Functional Assays:

Structural and Mechanistic Insights

Q. How does the piperazine moiety influence pharmacological activity?

Methodological Answer: The 4-phenylpiperazine group enhances binding to amineergic receptors via:

- Hydrogen Bonding: Piperazine N–H interactions with Asp³.³² residues (confirmed in dopamine D₂ receptor models) .

- Lipophilic Interactions: Phenyl ring insertion into hydrophobic pockets (e.g., CYP450 binding sites) .

| Substituent on Piperazine | LogP | 5-HT₁A Ki (nM) |

|---|---|---|

| –H | 2.1 | 480 |

| –F | 2.3 | 320 |

| –CF₃ | 2.8 | 110 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.